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molecular formula C8H7ClO3 B192878 5-Chloro-2-methoxybenzoic acid CAS No. 3438-16-2

5-Chloro-2-methoxybenzoic acid

Cat. No. B192878
M. Wt: 186.59 g/mol
InChI Key: HULDRQRKKXRXBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07875640B2

Procedure details

A mixture of 5-chloro-2-methoxybenzoic acid (1.5 g, 8.2 mmol) and thionyl chloride (10 mL) was heated to reflux and allowed to stir for 2 hours. The mixture was then concentrated under reduced pressure. The crude material was dissolved in 10 mL toluene and concentrated under reduced pressure (3×) to give the title compound, which was used without purification.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:11][CH3:12])=[C:6]([CH:10]=1)[C:7](O)=[O:8].S(Cl)([Cl:15])=O>>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:11][CH3:12])=[C:6]([CH:10]=1)[C:7]([Cl:15])=[O:8]

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
ClC=1C=CC(=C(C(=O)O)C1)OC
Name
Quantity
10 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
to stir for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was then concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The crude material was dissolved in 10 mL toluene
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure (3×)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1C=CC(=C(C(=O)Cl)C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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